molecular formula C10H9ClN2 B2559377 2-chloro-4-(1H-pyrrol-1-yl)aniline CAS No. 1269532-31-1

2-chloro-4-(1H-pyrrol-1-yl)aniline

Cat. No. B2559377
CAS RN: 1269532-31-1
M. Wt: 192.65
InChI Key: VAXOFHLUZHADSD-UHFFFAOYSA-N
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Description

“2-chloro-4-(1H-pyrrol-1-yl)aniline” is a chemical compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains an aniline group, which is a phenyl group attached to an amino group .


Synthesis Analysis

The synthesis of pyrrole derivatives like “2-chloro-4-(1H-pyrrol-1-yl)aniline” often involves the Paal-Knorr Pyrrole Synthesis, which is a reaction that forms a pyrrole ring from a 1,4-diketone and an amine . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of “2-chloro-4-(1H-pyrrol-1-yl)aniline” includes a pyrrole ring attached to an aniline group . The InChI code for this compound is 1S/C10H10N2/c11-9-3-5-10 (6-4-9)12-7-1-2-8-12/h1-8H,11H2 .


Chemical Reactions Analysis

The chemical reactions involving “2-chloro-4-(1H-pyrrol-1-yl)aniline” could include the formation of pyrrolo[1,2-a]quinoxalines via a Cu (II)-catalyzed domino reaction between 2- (1H-pyrrol-1-yl)anilines and alkylsilyl peroxides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-4-(1H-pyrrol-1-yl)aniline” include a molecular weight of 158.2 . The compound is a solid at room temperature and should be stored in a refrigerator .

Mechanism of Action

The mechanism of action for the reactions involving “2-chloro-4-(1H-pyrrol-1-yl)aniline” likely involves C–C bond cleavage and new C–C and C–N bond formation .

Safety and Hazards

When handling “2-chloro-4-(1H-pyrrol-1-yl)aniline”, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

The future directions for “2-chloro-4-(1H-pyrrol-1-yl)aniline” could involve further exploration of its potential uses in biological and medical sciences due to its pronounced docking properties and biological activity . The compound’s diverse therapeutic applications and pronounced biological activity make it a promising candidate for future research .

properties

IUPAC Name

2-chloro-4-pyrrol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13/h1-7H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXOFHLUZHADSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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